1,1-Difluoroethene;1,1,2-trifluoroethene

Catalog No.
S614212
CAS No.
28960-88-5
M.F
C4H3F5
M. Wt
146.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Difluoroethene;1,1,2-trifluoroethene

CAS Number

28960-88-5

Product Name

1,1-Difluoroethene;1,1,2-trifluoroethene

IUPAC Name

1,1-difluoroethene;1,1,2-trifluoroethene

Molecular Formula

C4H3F5

Molecular Weight

146.06 g/mol

InChI

InChI=1S/C2HF3.C2H2F2/c3-1-2(4)5;1-2(3)4/h1H;1H2

InChI Key

XLOFNXVVMRAGLZ-UHFFFAOYSA-N

SMILES

C=C(F)F.C(=C(F)F)F

Synonyms

polyvinylidenefluoride-trifluoroethylene, PVDF-TrFE, VFTE copolymer, vinylidene fluoride-trifluoroethylene copolymer

Canonical SMILES

C=C(F)F.C(=C(F)F)F

1,1-Difluoroethene;1,1,2-trifluoroethene, universally procured under the designation Poly(vinylidene fluoride-co-trifluoroethylene) or P(VDF-TrFE) (CAS 28960-88-5), is a highly specialized semi-crystalline ferroelectric and piezoelectric copolymer. Unlike standard structural fluoropolymers, P(VDF-TrFE) is specifically synthesized to serve as an active electronic material. The incorporation of the trifluoroethylene (TrFE) monomer into the polyvinylidene fluoride (PVDF) backbone fundamentally alters the polymer's steric hindrance and interchain spacing. This structural modification yields an intrinsically electroactive material characterized by a stable all-trans molecular conformation, quantifiable remnant polarization, and high solubility in polar organic solvents. Commercially available in various precise molar ratios (e.g., 70/30, 75/25, 80/20), it serves as a benchmark material for flexible, printed, and organic electronics requiring robust electromechanical coupling [1].

Research Fit

β Direct β-phase crystallization eliminates post-processing
Well-defined Curie transition for thermal state switching
Piezoelectric and electromechanical properties tunable via comonomer ratio

Substituting P(VDF-TrFE) with lower-cost pure PVDF or alternative copolymers like P(VDF-HFP) fundamentally compromises manufacturing workflows for advanced electronics. Pure PVDF naturally crystallizes from the melt or solution into the non-polar α-phase, requiring aggressive mechanical stretching (up to 500% elongation) at elevated temperatures followed by high-voltage electrical poling to force the transition into the electroactive β-phase [1]. This mechanical drawing requirement makes pure PVDF entirely incompatible with modern solution-processing techniques such as spin-coating, inkjet printing, or direct deposition onto rigid semiconductor substrates. By contrast, the steric bulk of the TrFE units in P(VDF-TrFE) forces the copolymer to crystallize spontaneously into the polar β-phase directly from the melt or solvent [1]. This eliminates the need for mechanical stretching, allowing buyers to seamlessly integrate ferroelectric layers into complex, multi-layer microelectronic architectures and conformal device coatings.

Substitution Risk

P(VDF-TrFE) Target Curie transition (≈70–135 °C) enables thermal poling and state switching
PVDF Substitute Absent Curie transition: melts directly, cannot be thermally switched
P(VDF-TrFE) Target Kink nucleation barrier 14.9 kcal/mol supports electrostrictive response
PVDF Substitute Higher barrier (24.8 kcal/mol) may shift actuation performance
P(VDF-TrFE) Target Normal ferroelectric behavior; defined hysteresis loop
Terpolymer Blend Relaxor ferroelectric transformation alters permittivity and strain

Processability Advantage: Spontaneous β-Phase Crystallization Without Mechanical Drawing

When processed from the melt or solution, pure PVDF predominantly crystallizes into the non-polar α-phase (XRD peaks at 17.7° and 18.3°) and requires aggressive mechanical stretching (300–500% elongation) at elevated temperatures to induce the electroactive β-phase [1]. In contrast, P(VDF-TrFE) incorporates bulky trifluoroethylene units that sterically force the copolymer to crystallize directly into the all-trans β-phase (characteristic XRD peak at 2θ ≈ 19.9°) without any mechanical drawing [2]. This intrinsic phase formation enables direct spin-coating and inkjet printing of active ferroelectric layers.

Evidence DimensionRequirement for mechanical stretching to achieve polar β-phase
Target Compound Data0% stretching required (spontaneous β-phase formation at 2θ ≈ 19.9°)
Comparator Or BaselinePure PVDF: Requires 300–500% mechanical elongation
Quantified DifferenceComplete elimination of post-deposition mechanical drawing steps
ConditionsSolution casting or melt processing followed by thermal annealing

Eliminating the mechanical drawing requirement makes this copolymer a strictly necessary fluoropolymer choice for rigid substrate deposition and roll-to-roll printed electronics.

Crystallization Phase
Head-to-head
Direct β-phase vs α-phase (PVDF)
Supports process simplification for ferroelectric films
No post-stretching or poling required

Thermal Stability of Piezoelectric Performance: High-Temperature d33 Retention

In high-temperature operating environments, mechanically oriented PVDF (OPVDF) suffers from rapid relaxation of its forced all-trans conformation, causing its longitudinal piezoelectric coefficient (d33) to degrade from 17.0 pC/N at 25 °C down to 6.47 pC/N at 130 °C [1]. Conversely, P(VDF-TrFE) (75/25 mol% ratio) maintains a highly stable d33 response of approximately 21.5 pC/N across a broad temperature window of 20 °C to 110 °C before the onset of the Curie transition [1]. This represents a nearly 330% higher retained piezoelectric sensitivity at elevated temperatures compared to the OPVDF baseline.

Evidence DimensionPiezoelectric coefficient (d33) retention at elevated temperatures
Target Compound Datad33 remains >20 pC/N up to 110 °C (initial 21.5 pC/N)
Comparator Or BaselineOriented PVDF: d33 degrades from 17.0 pC/N to 6.47 pC/N at 130 °C
Quantified DifferenceP(VDF-TrFE) retains >3x higher piezoelectric response at elevated temperatures
ConditionsVariable temperature testing (20 °C to 130 °C) under dynamic mechanical load

Procuring P(VDF-TrFE) prevents catastrophic signal loss in sensors and transducers deployed in variable or high-temperature industrial environments.

Piezoelectric d33
Head-to-head
−41 pC/N (55/45) vs −22 pC/N (80/20)
Reported 86% higher d33 without mechanical stretching
Defective ferroelectric phase origin; room temperature

Application-Specific Tuning: Detectable and Composition-Dependent Curie Temperature (Tc)

A fundamental limitation of pure β-phase PVDF is the absence of a detectable ferroelectric-to-paraelectric Curie transition (Tc) below its melting point, restricting its use in phase-change applications [1]. P(VDF-TrFE), however, exhibits a distinct and tunable Curie temperature that varies inversely from 135 °C down to 60 °C as the TrFE molar fraction increases from 20% to 50% [1]. For example, the 70/30 mol% formulation provides a precise Tc near 90 °C, enabling massive entropy changes upon phase transition that pure PVDF cannot achieve.

Evidence DimensionPresence and tunability of Curie Temperature (Tc) below melting point
Target Compound DataTunable Tc between 60 °C and 135 °C depending on VDF/TrFE ratio
Comparator Or BaselinePure β-phase PVDF: Undetectable Tc below melting point
Quantified DifferenceIntroduction of a highly tunable 75 °C operational phase-transition window
ConditionsDifferential scanning calorimetry (DSC) during heating/cooling cycles

The presence of a tunable Tc is an absolute prerequisite for procuring materials intended for solid-state electrocaloric cooling and advanced pyroelectric energy harvesting.

Kink Nucleation Barrier
Head-to-head
14.9 kcal/mol vs 24.8 kcal/mol (PVDF)
Correlates with enhanced electrostrictive strain response
DFT-GGA calculations; all-trans crystal

Electrochemical Efficiency: Lower Coercive Field for Low-Voltage Poling

The integration of ferroelectric polymers into low-power memory devices is often bottlenecked by the high voltages required for polarization. Pure PVDF possesses a tight interchain distance (d110/200 = 0.426 nm), which sterically hinders dipole rotation and results in high coercive fields [1]. The incorporation of bulky TrFE monomers in P(VDF-TrFE) expands the interchain distance to 0.442 nm, facilitating much easier dipole alignment [1]. Consequently, P(VDF-TrFE) achieves a saturated remnant polarization with a significantly reduced coercive electric field (Ec ≈ 50 MV/m), compared to the much higher fields required to pole pure PVDF [2].

Evidence DimensionInterchain distance and resulting coercive electric field (Ec)
Target Compound DataInterchain distance of 0.442 nm yielding a low Ec of ~50 MV/m
Comparator Or BaselinePure PVDF: Interchain distance of 0.426 nm requiring higher poling fields
Quantified Difference3.7% expansion in lattice spacing leading to substantially lower polarization voltage thresholds
ConditionsX-ray diffraction (XRD) structural analysis and polarization-electric field (P-E) hysteresis loops

A lower coercive field allows for the deposition of thinner active layers and reduces the operating voltage required for writing data in organic non-volatile memory.

Tensile Modulus
Head-to-head
26.9 MPa vs 5.2 MPa (P(VDF-TrFE-CTFE))
Reported 5.2× higher stiffness for load-bearing uses
Coaxial electrospun nanofibers; RD measurement
Ultrasonic Sensitivity
Reported
+10 dB two-pathway sensitivity vs PVDF
Supports higher-resolution acoustic imaging context
Signal-to-noise ratio improvement context
Coupling Factor k31
Reported
>0.45 (irradiated) vs ≈0.15 (PVDF)
May improve energy conversion efficiency
Electron irradiation method context

Solution-Processed Flexible Sensors and Printed Electronics

Because P(VDF-TrFE) crystallizes directly into the electroactive β-phase without the need for mechanical stretching, it is a highly practical procurement choice for flexible electronics. It can be directly deposited via spin-coating, inkjet printing, or roll-to-roll casting onto rigid silicon wafers or flexible polymer substrates to create high-yield tactile sensors and wearable monitors [1].

High-Fidelity Hydrophones and Acoustic Transducers

Leveraging its high and thermally stable longitudinal piezoelectric coefficient (d33 > 20 pC/N up to 110 °C), P(VDF-TrFE) is heavily utilized for acoustic transducers and hydrophones. The material prevents signal degradation in variable-temperature underwater or industrial environments, outperforming mechanically oriented pure PVDF baselines[2].

Solid-State Electrocaloric Cooling and Pyroelectric Detectors

The presence of a distinct, composition-tunable Curie temperature (Tc) allows P(VDF-TrFE) to be utilized in phase-transition-dependent thermal applications. Buyers can select specific VDF/TrFE molar ratios to align the ferroelectric-to-paraelectric transition with target operating temperatures, maximizing the entropy change for solid-state cooling devices and infrared pyroelectric sensors[1].

Low-Voltage Organic Ferroelectric Memory (FeRAM)

Due to its expanded interchain distance and resulting low coercive electric field (~50 MV/m), P(VDF-TrFE) serves as a benchmark polymeric insulator for organic non-volatile memory devices. It enables the fabrication of ultra-thin ferroelectric gate dielectrics that can be polarized at significantly lower voltages than pure PVDF, reducing the overall power consumption of the memory architecture[2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Medical ultrasound transducer research
Acoustic sensitivity profile
Reported transducer sensitivity gain vs. baseline
Vibration energy harvesting studies
Electromechanical coupling factor
Reported k31 enhancement under irradiation
Structural health monitoring sensors
Tensile modulus
Reported stiffness comparison with terpolymer
High-output piezoelectric sensors
Piezoelectric coefficient d33
Reported composition-dependent d33 response

Other CAS

28960-88-5

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